N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide
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Overview
Description
N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide is an organic compound that features a cyclopropylcarbonyl group attached to a 2-methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide typically involves the reaction of cyclopropylcarbonyl chloride with 2-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylcarbonyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide: can be compared with other benzohydrazide derivatives, such as:
Uniqueness
The uniqueness of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-2-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)12(16)14-13-11(15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDRLKJUECVCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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